2,2-Dimethyl-4'-trifluoromethylpropiophenone
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Overview
Description
“2,2-Dimethyl-4’-trifluoromethylpropiophenone” is a chemical compound with the CAS Number: 586346-65-8 . It has a molecular weight of 230.23 . The IUPAC name for this compound is 2,2-dimethyl-1-[4-(trifluoromethyl)phenyl]-1-propanone .
Molecular Structure Analysis
The InChI code for “2,2-Dimethyl-4’-trifluoromethylpropiophenone” is 1S/C12H13F3O/c1-11(2,3)10(16)8-4-6-9(7-5-8)12(13,14)15/h4-7H,1-3H3 . This code provides a specific representation of the molecular structure.Scientific Research Applications
Synthesis of Complex Molecules
One notable application of 2,2-Dimethyl-4'-trifluoromethylpropiophenone is in the synthesis of complex molecules. For instance, it has been used in the synthesis of the tricyclic angular chromone structure, originally assigned to aspergillitine, through an 11-step process with a 15% overall yield from 2,4-dihydroxypropiophenone (Simonetti, Larghi, Bracca, & Kaufman, 2012). This synthesis underscores the compound's utility in creating complex structures with potential biological activity.
Development of Novel Materials
2,2-Dimethyl-4'-trifluoromethylpropiophenone is instrumental in the development of novel materials with exceptional properties. Research has shown its use in the synthesis of poly(arylene ether)s with ultrahigh glass-transition temperatures, indicating outstanding thermal stability and solubility in a range of organic solvents, making these polymers suitable for optical materials applications (Huang, Liaw, Chang, Han, & Huang, 2007). Additionally, it has been used in the creation of fluorinated polyamides, polyimides, and poly(amide-imide)s based on noncoplanar 2,2'-dimethyl-4,4'-biphenylene units, demonstrating excellent solubility, thermal stability, and optical transparency (Liaw, Huang, & Chen, 2006).
Study of Photophysical Behaviors
The photophysical behaviors of molecules containing 2,2-Dimethyl-4'-trifluoromethylpropiophenone have also been a subject of interest. For example, research on butterfly-shaped difluoroboradiaza-s-indacenes with different substituents, derived from this compound, displayed outstanding optical properties with absorption and emission wavelengths suitable for pH sensors, indicating its potential in developing sensitive and tunable optical sensors (Bura, Retailleau, Ulrich, & Ziessel, 2011).
Safety And Hazards
properties
IUPAC Name |
2,2-dimethyl-1-[4-(trifluoromethyl)phenyl]propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3O/c1-11(2,3)10(16)8-4-6-9(7-5-8)12(13,14)15/h4-7H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWAKKOBGUIQQW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=CC=C(C=C1)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642476 |
Source
|
Record name | 2,2-Dimethyl-1-[4-(trifluoromethyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70642476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-4'-trifluoromethylpropiophenone | |
CAS RN |
586346-65-8 |
Source
|
Record name | 2,2-Dimethyl-1-[4-(trifluoromethyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70642476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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